molecular formula C18H18ClN3OS B2661225 N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-82-2

N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2661225
CAS No.: 399001-82-2
M. Wt: 359.87
InChI Key: YGDRGSLQPHEVJU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a structurally complex heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocine) with an 8-oxo group and a carbothioamide moiety substituted at the 3-position. The 2-chlorophenyl group attached to the carbothioamide distinguishes it from related derivatives. Its base structure, 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide, is documented under CAS 1240173-59-4 but is listed as discontinued (descatalogado) in commercial catalogs .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-14-4-1-2-5-15(14)20-18(24)21-9-12-8-13(11-21)16-6-3-7-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDRGSLQPHEVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-diazocine framework with a carbothioamide functional group. Its molecular formula is C14H13ClN4OS with a molecular weight of 318.80 g/mol. The presence of the 2-chlorophenyl group is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido-diazocine have shown promising results in inhibiting tumor growth in vitro. A study evaluating the cytotoxic potency of various compounds against 12 human cancer cell lines found significant activity in structurally related compounds . Although specific data on this compound is limited, its structural similarity suggests potential anticancer properties.

Antibacterial Activity

Compounds within this class have also demonstrated antibacterial activity. For example, related structures have exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml . This suggests that this compound may possess similar antibacterial properties.

Study 1: Cytotoxicity Assessment

In a comparative study of pyrido-diazocines and their derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. Among these compounds was one closely related to this compound. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents such as cisplatin .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of structurally similar compounds. The findings revealed that several derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the chlorophenyl group could enhance antibacterial potency .

Data Tables

Compound Activity Type IC50 (µM) Target
Compound ACytotoxicity10Cancer Cells
Compound BAntibacterial25Staphylococcus aureus
N-(2-chlorophenyl)-8-oxo...TBDTBDTBD

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Features (NMR/IR/MS)
N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide (Target) 2-chlorophenyl carbothioamide N/A N/A Likely distinct δH in regions A (39–44 ppm) and B (29–36 ppm) due to 2-ClPh substitution
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Nitrophenyl, phenethyl, cyano, ester groups 243–245 51 1H NMR: δ 1.21 (t, 6H), 4.21 (q, 4H); IR: 2230 cm⁻¹ (C≡N)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Benzyl, nitrophenyl, cyano, ester groups 215–217 55 1H NMR: δ 4.65 (s, 2H, CH₂Ph); HRMS: m/z 597.1743 [M+H]⁺
(1R,5S)-N-(2-Hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide Hydroxyethyl carboxamide N/A N/A NMR: δ 3.55–3.65 (m, -CH₂OH); distinct δC=O at ~170 ppm (amide vs. thioamide)

Key Observations:

Substituent Effects on NMR Profiles :

  • The target compound’s 2-chlorophenyl group likely induces deshielding in NMR regions A (39–44 ppm) and B (29–36 ppm), similar to how substituents in compounds 1l and 2d alter chemical environments . For example, the nitro group in 1l and 2d causes significant downfield shifts in aromatic protons.
  • The carbothioamide (C=S) group in the target compound vs. carboxamide (C=O) in the hydroxyethyl analog () would result in distinct 13C NMR signals (δ ~200 ppm for C=S vs. ~170 ppm for C=O) .

Physicochemical Properties :

  • Yields for 1l (51%) and 2d (55%) suggest moderate synthetic efficiency for nitro- and benzyl-substituted analogs, though the target compound’s synthetic route is undocumented .
  • Melting points correlate with molecular rigidity: 1l (243–245°C) has higher symmetry (phenethyl vs. benzyl in 2d), leading to stronger crystal packing .

Lumping Strategy and Structural Similarities

highlights that compounds with analogous cores (e.g., tetrahydroimidazo-pyridines or methanopyrido-diazocines) may undergo similar reaction pathways or exhibit comparable properties, enabling lumping in computational or synthetic studies . For instance:

  • The 8-oxo group in the target compound and its analogs could participate in keto-enol tautomerism, affecting reactivity.
  • Substituents like 2-chlorophenyl or 4-nitrophenyl introduce steric and electronic variations, altering photochemical stability or bioavailability.

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